(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid
Description
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid is a chiral carboxylic acid derivative featuring a methyl group at the second carbon (C2) and a pyridin-3-yl substituent at the third carbon (C3) of a propanoic acid backbone. The (2R) stereochemistry confers enantioselective properties critical for applications in asymmetric synthesis and bioactive molecule design.
Properties
IUPAC Name |
(2R)-2-methyl-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWATJWDHWPJW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyridine-substituted acrylic acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Analysis
The pyridin-3-yl group enables π-π stacking interactions, similar to phenyl-containing analogs (e.g., (2S)-3-Phenyl-2-pyrrolidinylpropanoic acid), which are exploited in drug-receptor binding .
Synthetic Challenges Enantioselective synthesis of the (2R) configuration requires chiral catalysts or resolution techniques, as demonstrated in aziridine-containing dipeptide synthesis .
Biological Relevance Amino-substituted analogs (e.g., (R)-2-Amino-3-(pyridin-3-yl)propanoic acid) exhibit antimicrobial activity, suggesting that the methyl-substituted target could serve as a stable scaffold for bioisosteric modifications . Pyrrolidine- and pyrrolidinyl-containing analogs (e.g., LY3353871) highlight the importance of heterocyclic substituents in modulating bioactivity .
Biological Activity
(2R)-2-Methyl-3-pyridin-3-ylpropanoic acid, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, including enzymes and receptors.
The compound's molecular formula is , and it possesses a chiral center, which contributes to its biological activity. The stereochemistry of this compound is crucial, as different enantiomers can exhibit significantly different biological effects.
The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes. The compound may act as an inhibitor or modulator of enzymatic activity, influencing metabolic pathways and receptor signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered biochemical pathways.
- Receptor Modulation : It can interact with various receptors, potentially affecting neurotransmission and cellular signaling.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Neuroprotective Study
A study published in Neuroscience Letters investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Anti-inflammatory Assessment
In a controlled experiment assessing the anti-inflammatory effects of the compound, researchers found that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its role in modulating immune responses and highlights its therapeutic potential in inflammatory diseases .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
